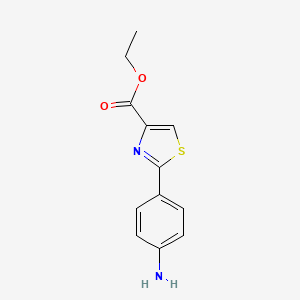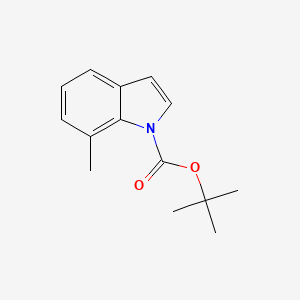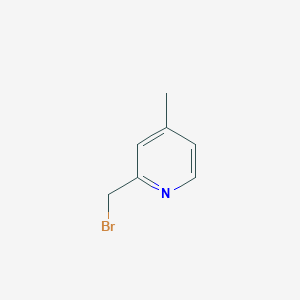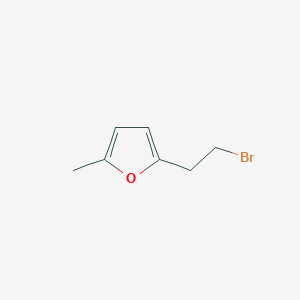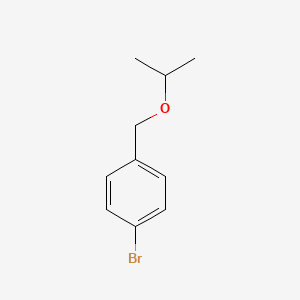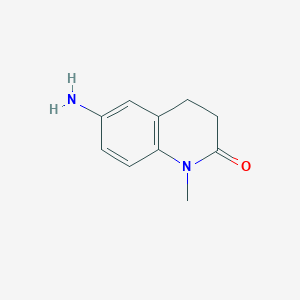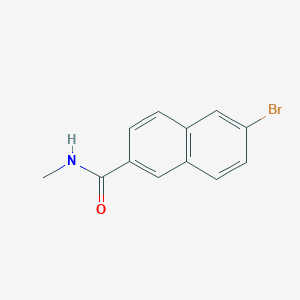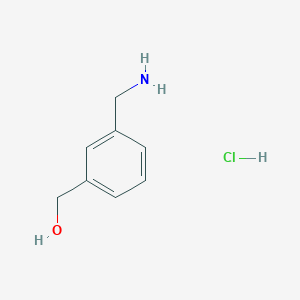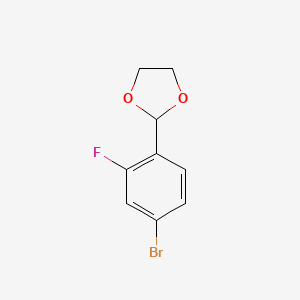
2-(4-溴-2-氟苯基)-1,3-二氧杂环戊烷
描述
The compound "2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane" is a derivative of 1,3-dioxolane, which is a significant chemical structure in medicinal chemistry due to its presence in various biologically active compounds. The presence of bromo and fluoro substituents on the phenyl ring can influence the reactivity and electronic properties of the molecule, potentially making it a valuable intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was achieved by condensation of 2-bromobenzaldehyde and D-ethyl tartrate, followed by ammonolysis . Another related compound, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, was synthesized from tartaric acid through esterification, benzaldehyde condensation, reduction, sulfonylation, and bromination . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to yield different compounds. The crystal structure of a related compound was determined to belong to the monoclinic system with specific crystallographic data, indicating the precise three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
1,3-Dioxolane derivatives can undergo various chemical reactions, including deprotonation, lithiation, and substitution reactions, depending on the substituents present on the dioxolane ring and the phenyl group. For example, regioselective lithiation of a dichlorophenyl-fluorophenyl-1,3-dioxolane derivative was achieved, demonstrating the influence of substituents on the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility are crucial for the characterization of 1,3-dioxolane derivatives. The melting point of a related compound was reported to be between 113-114°C . The chemical properties, including reactivity and stability, are influenced by the substituents on the phenyl ring and the dioxolane moiety. The presence of electron-withdrawing groups like bromo and fluoro can enhance the electrophilic character of the compound, making it more reactive in certain chemical transformations.
科学研究应用
属性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYRHCYSHXBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620398 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane | |
CAS RN |
248270-23-7 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


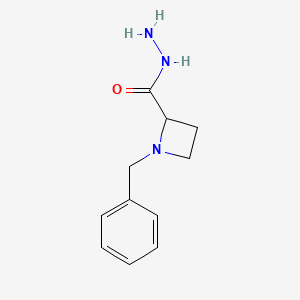
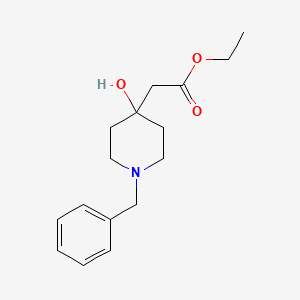

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

